
2,4-Dichloro-7-fluoro-3-methylquinoline
Overview
Description
2,4-Dichloro-7-fluoro-3-methylquinoline is a chemical compound with the CAS Number: 1259438-59-9 . It has a molecular weight of 230.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 . The InChI key is XLQABZORGNIRBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Fluorescence and Biochemistry
Quinoline derivatives, including compounds similar to 2,4-Dichloro-7-fluoro-3-methylquinoline, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. These compounds are particularly significant in the study of DNA fluorophores based on fused aromatic systems containing heteroatoms. Their potential as antioxidants and radioprotectors has also been explored (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
A study on a structurally related compound, 8-chloroquinolone, revealed its potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound showed significant efficacy against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The research highlighted the importance of the specific orientation of the N-1 aromatic group in the core quinolone plane for antibacterial activity (Kuramoto et al., 2003).
Anticancer Potential
Research involving a similar compound, 2,4-Dichloro-6-methylquinoline, showed cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines. This suggests a potential application in developing anti-cancer agents (Somvanshi et al., 2008).
Use in Synthesis of Antibiotics
A study on the synthesis of halogenated quinoline building blocks, derived from 2,4-dichloro-3-fluoroquinoline, highlighted their importance in antimicrobial drug discovery. This methodology could be significant for the synthesis of antibiotics (Flagstad et al., 2014).
Antimicrobial Activity
Another related study focused on 2-chloro-6-methylquinoline hydrazone derivatives, which exhibited notable antimicrobial activity against various bacterial and fungal strains. This underlines the potential of quinoline derivatives in antimicrobial applications (Bawa et al., 2009).
Safety and Hazards
The safety information for 2,4-Dichloro-7-fluoro-3-methylquinoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,4-dichloro-7-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQABZORGNIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
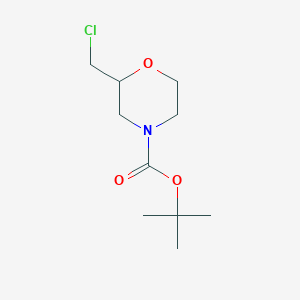

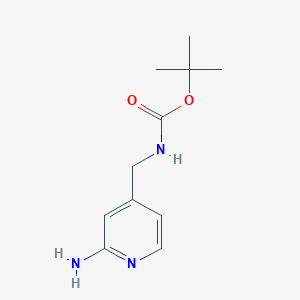
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
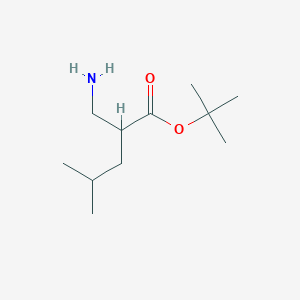
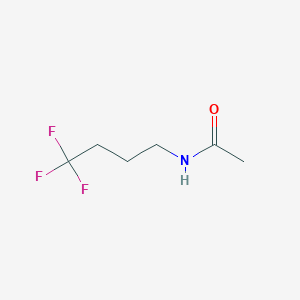
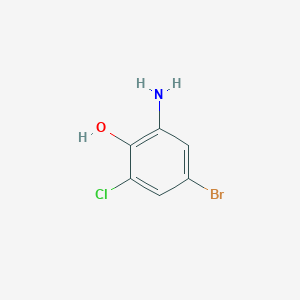

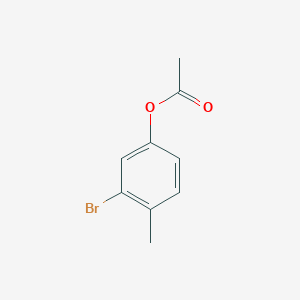
![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)
![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)
